molecular formula C17H15ClN4O2 B10901135 1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901135
M. Wt: 342.8 g/mol
InChI Key: JSOWZMJXWZFZEW-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a chlorophenoxy group, and a methylpyridinyl group, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate alkylating agent.

    Attachment of the Methylpyridinyl Group: This step involves the coupling of the pyrazole intermediate with a methylpyridinyl derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert carbonyl groups to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and chlorophenoxy group can facilitate binding to active sites, while the methylpyridinyl group may enhance selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-12-6-8-19-16(10-12)20-17(23)14-7-9-22(21-14)11-24-15-5-3-2-4-13(15)18/h2-10H,11H2,1H3,(H,19,20,23)

InChI Key

JSOWZMJXWZFZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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